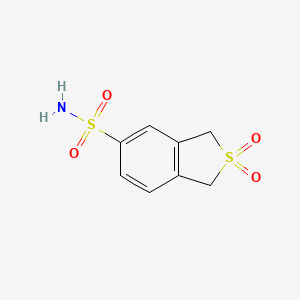

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide

Description

2,2-Dioxo-1,3-dihydro-2λ⁶-benzothiophene-5-sulfonamide is a benzothiophene derivative featuring a hypervalent sulfur atom (λ⁶) in a sulfone configuration (two sulfonyl oxygen atoms at position 2) and a sulfonamide group at position 5. The λ⁶ notation indicates the sulfur atom’s expanded valence shell, a hallmark of sulfones, which imparts distinct electronic and steric properties.

Properties

IUPAC Name |

2,2-dioxo-1,3-dihydro-2-benzothiophene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S2/c9-15(12,13)8-2-1-6-4-14(10,11)5-7(6)3-8/h1-3H,4-5H2,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBHEHXZRRRBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide typically involves the reaction of 1,3-dihydrobenzo[c]thiophene-5-sulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted benzothiophene derivatives, which have significant applications in various fields.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Activity

Recent studies have highlighted the potential of compounds related to 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide as effective antidiabetic agents. For instance, derivatives of benzothiazepine have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that these compounds exhibit IC50 values significantly lower than the standard drug acarbose, indicating their potential for managing diabetes .

| Compound | IC50 (μM) | Comparison to Acarbose (IC50 = 37.38 μM) |

|---|---|---|

| 2B | 2.62 | Much more potent |

| 3B | 10.11 | Much more potent |

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown activity against various bacterial strains, suggesting that modifications to the benzothiophene structure can enhance bioactivity. This opens avenues for developing new antibiotics or antimicrobial agents .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has focused on the inhibition mechanisms of this compound against key enzymes involved in metabolic pathways. The kinetic studies conducted on synthesized derivatives have revealed competitive inhibition patterns, which are crucial for understanding their action at the molecular level .

2.2 Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. Such studies provide insights into the structural requirements for activity and guide further synthesis of more potent derivatives .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. They can be utilized in the development of organic semiconductors and photovoltaic devices due to their ability to form stable charge transport pathways .

3.2 Photonic Applications

Some derivatives have exhibited photonic properties that allow them to function as waveguides in optical applications. This characteristic is particularly useful in designing advanced materials for communication technologies .

Case Studies

4.1 Synthesis and Characterization

A comprehensive study on synthesizing various derivatives of this compound was conducted, focusing on optimizing yield and purity through different synthetic routes. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and assess the quality of the synthesized compounds .

4.2 Pharmacological Evaluation

Another significant case study evaluated the pharmacological profile of a series of synthesized benzothiazepine derivatives derived from this compound. These compounds were tested for their effects on blood glucose levels in diabetic models, demonstrating promising results comparable to existing antidiabetic medications .

Mechanism of Action

The mechanism of action of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

Benzothiophene Sulfones vs. Other Heterocycles

- Benzothiophene vs. Benzofuran/Indole Derivatives: Benzothiophene’s sulfur atom introduces electron-withdrawing effects distinct from oxygen (benzofuran) or nitrogen (indole).

- Positional Isomerism :

Substitution at position 5 (sulfonamide) contrasts with analogs like 3-sulfonamide-benzothiophene sulfones. Position 5’s proximity to the sulfone group may enhance hydrogen-bonding interactions in biological systems compared to distal substitutions.

Table 1: Structural Comparison of Benzothiophene Derivatives

| Compound | Core Structure | Substituent (Position) | Sulfur Oxidation State | Key Functional Group |

|---|---|---|---|---|

| Target Compound | Benzothiophene | Sulfonamide (5) | λ⁶ (sulfone) | -SO₂NH₂ |

| 3-Sulfonamide-benzothiophene sulfone | Benzothiophene | Sulfonamide (3) | λ⁶ | -SO₂NH₂ |

| Benzofuran-5-sulfonamide | Benzofuran | Sulfonamide (5) | N/A | -SO₂NH₂ |

| Indole-5-sulfonamide | Indole | Sulfonamide (5) | N/A | -SO₂NH₂ |

Physicochemical Properties

- Solubility and logP: The sulfonamide group increases water solubility compared to nonpolar substituents (e.g., methyl or nitro groups). However, the benzothiophene core’s hydrophobicity may reduce solubility relative to naphthalenesulfonates (e.g., Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate), which feature additional polar azo and hydroxyl groups .

- Acidity :

Sulfonamides (pKa ~10) are less acidic than sulfonic acids (pKa ~1), impacting ionization and membrane permeability under physiological conditions.

Table 2: Physicochemical Comparison

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | pKa (Sulfonamide) |

|---|---|---|---|---|

| Target Compound | ~285 | 1.2 | 0.8 | ~10 |

| 3-Sulfonamide-benzothiophene sulfone | ~285 | 1.5 | 0.5 | ~10 |

| Benzofuran-5-sulfonamide | ~227 | 0.9 | 1.2 | ~10 |

| Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate | ~502 | -2.3 | 50+ | ~1 (sulfonate) |

Methodological Considerations in Similarity Assessment

As highlighted in , compound similarity metrics (e.g., Tanimoto coefficient, molecular fingerprinting) must account for both structural and electronic features. For instance:

- Electron-Withdrawing Effects: The λ⁶ sulfur’s electron-withdrawing nature differentiates the target compound from non-sulfone analogs in virtual screening.

- Functional Group Prioritization : Similarity algorithms may overemphasize the sulfonamide group while undervaluing the benzothiophene core’s contribution to bioactivity .

Biological Activity

2,2-Dioxo-1,3-dihydro-26-benzothiophene-5-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a sulfonamide group, contributing to its unique chemical reactivity and biological interactions. The molecular formula is represented as CHNOS, with a molecular weight of approximately 241.25 g/mol.

Research indicates that 2,2-Dioxo-1,3-dihydro-26-benzothiophene-5-sulfonamide exhibits several biological activities primarily through the inhibition of specific enzymes and pathways:

- Inhibition of PDE10A : The compound has been identified as a phosphodiesterase 10A (PDE10A) inhibitor, which plays a crucial role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to enhanced signaling pathways associated with neuroprotection and cognitive function .

- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties, potentially through the modulation of viral replication processes .

Biological Activity Overview

Case Studies

-

Neuroprotective Effects :

A study demonstrated that administration of 2,2-Dioxo-1,3-dihydro-26-benzothiophene-5-sulfonamide in animal models resulted in improved cognitive functions and reduced neurodegeneration markers. The mechanism was attributed to enhanced dopaminergic signaling due to PDE10A inhibition. -

Antiviral Research :

In vitro studies indicated that the compound showed significant activity against specific viruses by disrupting their life cycles. This was particularly noted in assays involving viral replication inhibition. -

Antitumor Studies :

Research involving cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.